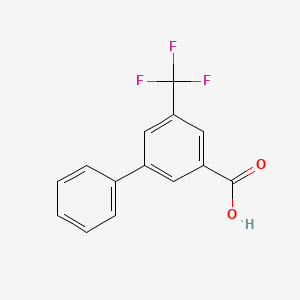
3-Phenyl-5-trifluoromethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-trifluoromethylbenzoic acid is a chemical compound with the CAS Number: 1214343-03-9 . It has a molecular weight of 266.22 and its IUPAC name is 5-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H9F3O2 . The InChI code for this compound is 1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.22 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
One notable area of application for structurally related compounds is in pharmacology, where derivatives of phenyl and trifluoromethylbenzoic acids have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, Gallic acid, a phenolic acid, is recognized for its potent anti-inflammatory effects, acting through MAPK and NF-κB signaling pathways to mitigate inflammatory responses (Bai et al., 2020)(Bai et al., 2020). Similarly, cinnamic acid derivatives have received attention for their anticancer potentials, highlighting the role of phenyl groups in medicinal research (De, Baltas, & Bedos-Belval, 2011)(De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Stability
Research on related compounds also extends to environmental sciences, where the stability, degradation pathways, and environmental impact of similar chemical structures are studied. For example, the degradation processes of nitisinone, a compound containing the trifluoromethyl group, were investigated to understand its environmental behavior and potential risks associated with its medical application (Barchańska et al., 2019)(Barchańska et al., 2019). This type of research is crucial for assessing the safety and ecological footprint of chemicals with similar structural features to 3-Phenyl-5-trifluoromethylbenzoic acid.
Advanced Materials and Chemical Synthesis
The synthesis and application of advanced materials derived from benzene derivatives, including those with trifluoromethyl groups, are of significant interest. Such compounds serve as building blocks for creating polymers, scintillators, and other materials with unique optical, electronic, and structural properties. For instance, polymethyl methacrylate-based plastic scintillators with various luminescent dyes demonstrate the versatility of benzene derivatives in material science (Salimgareeva & Kolesov, 2005)(Salimgareeva & Kolesov, 2005).
Zukünftige Richtungen
The trifluoromethyl group is of significant interest in the field of medicinal chemistry due to its ability to enhance the properties of organic compounds . Therefore, compounds like 3-Phenyl-5-trifluoromethylbenzoic acid may have potential applications in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
3-phenyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJYLZDGQAZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673511 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214343-03-9 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

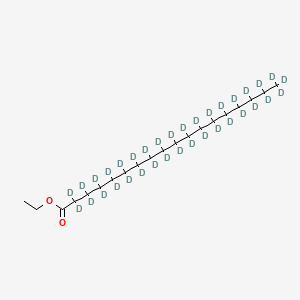



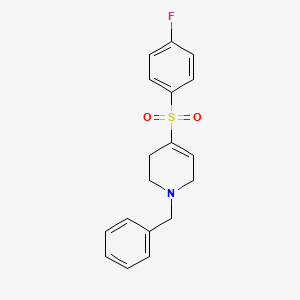
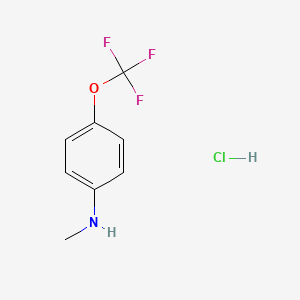

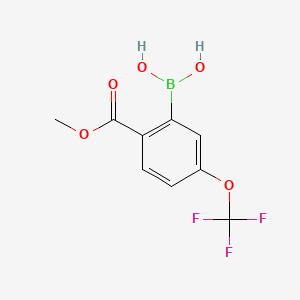

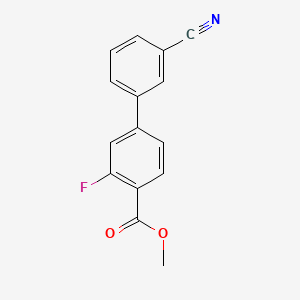
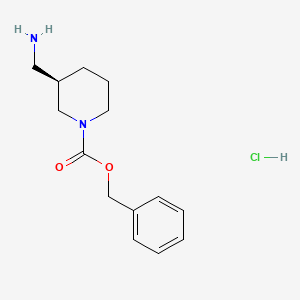
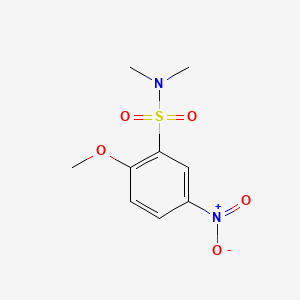

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)